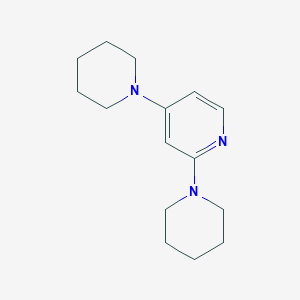

2,4-Dipiperidin-1-ylpyridine

Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Modern Chemical Research

The pyridine and piperidine ring systems are fundamental building blocks in the field of heterocyclic chemistry, with profound importance in medicinal chemistry and materials science.

The pyridine scaffold, an aromatic six-membered ring containing one nitrogen atom, is a ubiquitous feature in a vast number of pharmaceuticals and natural products. rsc.orgnih.govsciencepublishinggroup.comtandfonline.com Its aromatic nature, coupled with the electron-withdrawing effect of the nitrogen atom, imparts unique chemical properties that are leveraged in drug design to enhance binding to biological targets, improve metabolic stability, and modulate physicochemical properties. rsc.org Many approved drugs across various therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents, incorporate the pyridine motif. sciencepublishinggroup.com

The piperidine scaffold, the saturated counterpart to pyridine, is also of immense significance in drug discovery. nih.gov As a saturated heterocycle, it provides a three-dimensional structural element that can be crucial for optimizing the spatial arrangement of functional groups for effective interaction with biological receptors. The piperidine ring is found in numerous natural alkaloids and synthetic drugs, contributing to their pharmacological activity.

Overview of Pyridyl and Piperidinyl Architectures in Heterocyclic Chemistry

Pyridine is a planar, aromatic heterocycle isoelectronic with benzene (B151609). The nitrogen atom in pyridine is sp² hybridized, with its lone pair of electrons residing in an sp² orbital in the plane of the ring, not contributing to the aromatic sextet. This makes the lone pair available for protonation, rendering pyridine basic. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic aromatic substitution compared to benzene and directs incoming electrophiles primarily to the 3-position. Conversely, it activates the ring, particularly at the 2- and 4-positions, towards nucleophilic substitution.

Piperidine is a six-membered saturated heterocycle containing a nitrogen atom. It typically adopts a chair conformation to minimize steric strain, similar to cyclohexane. The nitrogen atom in piperidine is sp³ hybridized, and its lone pair of electrons is readily available, making piperidine a significantly stronger base than pyridine. The conformational flexibility and basicity of the piperidine ring are key features exploited in the design of bioactive molecules.

Structural Context of 2,4-Dipiperidin-1-ylpyridine within Substituted Pyridine Systems

This compound belongs to the class of disubstituted pyridines, where two piperidinyl groups are attached to the pyridine core at the 2- and 4-positions. The piperidinyl groups are linked to the pyridine ring via their nitrogen atoms.

The synthesis of such a compound would likely involve the nucleophilic aromatic substitution of a dihalopyridine, such as 2,4-dichloropyridine (B17371) or 2,4-difluoropyridine, with piperidine. thieme-connect.comrsc.org The halogen atoms at the 2- and 4-positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. The reaction with an amine nucleophile like piperidine would displace the halogens to form the corresponding di-substituted product. Studies on the reactivity of dihalopyridines indicate that substitution at the 4-position is often favored. researchgate.net

The presence of two piperidinyl groups, which are electron-donating by resonance, would significantly influence the electronic properties of the pyridine ring in this compound, making it more electron-rich than pyridine itself. This would, in turn, affect its reactivity and potential as a ligand or in other chemical applications.

Data Tables

Due to the absence of specific experimental data for this compound in the searched literature, tables for detailed research findings cannot be generated. However, a table of basic properties derived from its chemical identity is provided below.

Table 1: Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 4556-57-4 | molaid.coma2bchem.com |

| Molecular Formula | C15H23N3 | molaid.coma2bchem.com |

| Molecular Weight | 245.37 g/mol | molaid.coma2bchem.com |

| Canonical SMILES | C1CCN(CC1)C2=NC=CC(=C2)N3CCCCC3 | a2bchem.com |

While the foundational principles of pyridine and piperidine chemistry provide a framework for understanding the potential characteristics of This compound , the lack of specific research on this compound limits any detailed discussion. The available information confirms its identity as a known chemical entity, but a comprehensive scientific profile is yet to be established in the public domain. Further experimental investigation would be necessary to elucidate its precise chemical, physical, and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

2,4-di(piperidin-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3/c1-3-9-17(10-4-1)14-7-8-16-15(13-14)18-11-5-2-6-12-18/h7-8,13H,1-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAIJZWHLYPHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309671 | |

| Record name | 2,4-Di-1-piperidinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4556-57-4 | |

| Record name | 2,4-Di-1-piperidinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4556-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-1-piperidinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Proton (¹H) NMR Spectroscopy for Chemical Environment and Spin-Spin Coupling

¹H NMR spectroscopy would be used to identify the different types of protons in the 2,4-dipiperidin-1-ylpyridine molecule based on their unique electronic environments. The analysis would involve:

Chemical Shifts (δ): Protons on the pyridine (B92270) ring would exhibit distinct chemical shifts compared to those on the two piperidinyl rings. The aromatic protons would typically appear in the downfield region (likely δ 6.0-8.5 ppm), influenced by the ring current and the nitrogen atom. The protons on the piperidine (B6355638) rings would be found in the upfield region (typically δ 1.5-4.0 ppm). The protons on the carbons directly attached to the nitrogen atoms (C-2' and C-6' of both piperidine rings) would be the most deshielded of the aliphatic protons.

Integration: The integral of each signal would correspond to the number of protons it represents, confirming, for example, the three distinct protons on the pyridine ring and the different sets of protons on the piperidine rings.

Spin-Spin Coupling (J): Coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity between adjacent, non-equivalent protons. For instance, the coupling between the remaining protons on the pyridine ring would help confirm their relative positions.

A hypothetical data table would look like this:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridine-H3 | Data not available | Data not available | Data not available | 1H |

| Pyridine-H5 | Data not available | Data not available | Data not available | 1H |

| Pyridine-H6 | Data not available | Data not available | Data not available | 1H |

| Piperidine-H2'/H6' (at C4) | Data not available | Data not available | Data not available | 4H |

| Piperidine-H3'/H5' (at C4) | Data not available | Data not available | Data not available | 4H |

| Piperidine-H4' (at C4) | Data not available | Data not available | Data not available | 2H |

| Piperidine-H2'/H6' (at C2) | Data not available | Data not available | Data not available | 4H |

| Piperidine-H3'/H5' (at C2) | Data not available | Data not available | Data not available | 4H |

| Piperidine-H4' (at C2) | Data not available | Data not available | Data not available | 2H |

Table 1: Hypothetical ¹H NMR Data for this compound. No experimental data is currently available in the public domain.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Determination

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. For this compound, one would expect to see distinct signals for each carbon in the pyridine ring and the piperidine rings, unless symmetry results in equivalence.

Chemical Shifts (δ): The carbons of the pyridine ring would resonate at lower field (δ 100-160 ppm) due to their sp² hybridization and aromatic character. The carbons directly bonded to the piperidinyl nitrogens (C2 and C4 of the pyridine ring) would be the most downfield of the pyridine carbons. The sp³ hybridized carbons of the piperidine rings would appear at higher field (typically δ 20-60 ppm).

A hypothetical data table is presented below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyridine-C2 | Data not available |

| Pyridine-C3 | Data not available |

| Pyridine-C4 | Data not available |

| Pyridine-C5 | Data not available |

| Pyridine-C6 | Data not available |

| Piperidine-C2'/C6' (at C4) | Data not available |

| Piperidine-C3'/C5' (at C4) | Data not available |

| Piperidine-C4' (at C4) | Data not available |

| Piperidine-C2'/C6' (at C2) | Data not available |

| Piperidine-C3'/C5' (at C2) | Data not available |

| Piperidine-C4' (at C2) | Data not available |

Table 2: Hypothetical ¹³C NMR Data for this compound. No experimental data is currently available in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, helping to trace the proton connectivity within the pyridine and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for connecting the piperidinyl substituents to the correct positions (C2 and C4) on the pyridine ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

Molecular Ion Peak (M+): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition (C₁₅H₂₃N₃).

Fragmentation Pattern: The way the molecule breaks apart upon ionization (e.g., in Electron Ionization MS) would give clues about its structure. Common fragmentation pathways would likely include the loss of a piperidinyl ring or cleavage within the piperidine structures, leading to characteristic fragment ions.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

If a suitable single crystal of this compound could be grown, X-ray diffraction would provide the most definitive structural information.

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

This technique would yield a three-dimensional model of the molecule as it exists in the solid state. The key information obtained would include:

Absolute Configuration: Unambiguous determination of the spatial arrangement of atoms.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-N, C-C, C=C, C=N) and angles within the molecule. This data would reveal any structural strain or unusual geometries.

Conformation: The preferred orientation of the two piperidinyl rings relative to the central pyridine ring.

Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

Without published experimental results, any further discussion would be purely speculative and fall outside the scope of a scientifically accurate report.

Analysis of Supramolecular Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice, known as supramolecular packing, is governed by a variety of non-covalent intermolecular interactions. nih.gov These interactions, though weaker than covalent bonds, are crucial in determining the physical and chemical properties of a solid-state material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal. mdpi.comcore.ac.uk

The analysis generates a unique three-dimensional surface for a molecule within a crystal, color-coded to highlight different types of intermolecular interactions and their relative strengths. Key interactions that would be investigated for this compound include:

Hydrogen Bonds: Although the pyridine ring itself is a weak hydrogen bond acceptor, the presence of piperidinyl groups introduces N-H hydrogen atoms that can act as donors, and the nitrogen atom of the pyridine can act as an acceptor. The analysis would search for N-H···N or C-H···N hydrogen bonds, which would appear as distinct red regions on the Hirshfeld surface dnorm plot. nih.gov

π-π Stacking: The aromatic pyridine ring could potentially engage in π-π stacking interactions with neighboring pyridine rings. These are identified on the Hirshfeld surface by characteristic adjacent red and blue triangles on the shape-index plot. mdpi.com

A hypothetical breakdown of intermolecular contacts for this compound, as would be determined by Hirshfeld surface analysis, is presented in Table 1. This illustrates the percentage contribution of different interactions to the total Hirshfeld surface area.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Contributing Atom Pairs | Hypothetical Percentage of Hirshfeld Surface |

|---|---|---|

| van der Waals | H···H | 45-55% |

| van der Waals / Weak H-Bonds | C···H/H···C | 15-25% |

| Hydrogen Bonds / van der Waals | N···H/H···N | 10-20% |

| π-π Interactions | C···C | 3-7% |

This table is illustrative and not based on published experimental data for the specific compound.

Advanced Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of many-body systems. elsevier.comukm.myuniroma2.it The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. ukm.my In practice, the Kohn-Sham equations are solved to approximate the many-electron problem with a system of non-interacting electrons in an effective potential. ukm.my

For 2,4-Dipiperidin-1-ylpyridine, DFT calculations would be employed to determine its most stable three-dimensional geometry (ground state). This involves an optimization process where the total energy of the molecule is minimized with respect to the positions of its atoms. The results would provide precise data on bond lengths, bond angles, and dihedral angles. Functionals like B3LYP are widely used for such calculations in organic and organometallic systems, often yielding results with reasonable accuracy. scielo.org.co

Illustrative DFT-Calculated Geometric Parameters for this compound Note: The following data is illustrative of typical results obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level) and is not from a published study on this specific molecule.

| Parameter | Description | Illustrative Value |

|---|---|---|

| r(C2-Npip) | Bond length between Pyridine (B92270) C2 and Piperidine (B6355638) N | 1.38 Å |

| r(C4-Npip) | Bond length between Pyridine C4 and Piperidine N | 1.39 Å |

| ∠(C3-C2-Npip) | Bond angle around the C2-substituent | 122.5° |

| ∠(C3-C4-Npip) | Bond angle around the C4-substituent | 121.0° |

| d(C3-C2-Npip-Cpip) | Dihedral angle showing twist of the C2-piperidine ring | 35.0° |

| d(C3-C4-Npip-Cpip) | Dihedral angle showing twist of the C4-piperidine ring | 25.0° |

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to study electronic excited states. researchgate.netosti.gov This method has become a standard tool for calculating the properties related to a molecule's interaction with light, such as UV-Vis absorption and emission spectra. nih.govredalyc.org TD-DFT can predict vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one without changing the nuclear geometry, and oscillator strengths, which relate to the intensity of the absorption band. redalyc.org

A TD-DFT analysis of this compound would reveal its electronic absorption spectrum. The calculations would identify the key electronic transitions, their energies (wavelengths), and their probabilities. This information is crucial for understanding the molecule's color and photophysical behavior. The accuracy of TD-DFT can be influenced by the choice of functional, with hybrid functionals often providing reliable results for many organic molecules. osti.gov

Illustrative TD-DFT Results for Electronic Transitions in this compound Note: The following data is illustrative and represents typical outputs from a TD-DFT calculation in a solvent model (e.g., PCM/TD-PBE0/6-31+G(d,p)). It is not from a published study on this specific molecule.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 315 | 0.25 | HOMO → LUMO |

| S0 → S2 | 280 | 0.18 | HOMO-1 → LUMO |

| S0 → S3 | 255 | 0.45 | HOMO → LUMO+1 |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wuxibiology.com The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. mdpi.com A small gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrogen atoms of the piperidine groups and the pyridine ring, reflecting the molecule's nucleophilic character. The LUMO would likely be distributed over the π-system of the electron-deficient pyridine ring. Analyzing the shapes and energies of these orbitals provides insight into how the molecule will interact with other reagents.

Illustrative FMO Analysis for this compound Note: The following data is illustrative of results from a DFT calculation and is not from a published study on this specific molecule. Energies are in electron volts (eV).

| Orbital | Illustrative Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Localized on piperidine N atoms and pyridine π-system |

| LUMO | -1.25 | Localized on the pyridine ring π*-system |

| HOMO-LUMO Gap (ΔE) | 4.60 | Indicates moderate chemical stability |

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide a detailed view of conformational flexibility and non-covalent interactions, which are crucial for understanding a molecule's behavior in realistic environments like solutions. tandfonline.comnih.gov

This compound is a flexible molecule due to the presence of single bonds connecting the piperidine rings to the pyridine core and the inherent flexibility of the piperidine rings themselves. The piperidine rings can adopt various conformations, primarily low-energy chair forms and higher-energy boat or twist-boat forms. rsc.org Furthermore, rotation around the C-N bonds introduces additional degrees of freedom.

MD simulations or systematic conformational searches can explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers between them. chemrxiv.org This analysis is vital for understanding which shapes the molecule is most likely to adopt at a given temperature and how these shapes might influence its biological activity or physical properties. Studies on similarly substituted piperidines show that the orientation of substituents (axial vs. equatorial) is a key determinant of conformational preference. nih.govnih.gov

Illustrative Conformational Energy Profile for this compound Note: The following data is hypothetical, illustrating the relative energies of possible conformers that could be identified through molecular mechanics or MD simulations. It is not from a published study on this specific molecule.

| Conformer Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| di-equatorial chair (C2), di-equatorial chair (C4) | 0.00 | ~85% |

| axial-equatorial chair (C2), di-equatorial chair (C4) | 2.10 | ~3% |

| di-equatorial chair (C2), twist-boat (C4) | 5.50 | <1% |

The properties and behavior of a molecule can change dramatically in the presence of a solvent. nih.gov Computational models account for these effects in two primary ways: continuum models and explicit solvent models.

Continuum models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. sciepub.com This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's structure and energy.

Explicit solvent models provide a more detailed and accurate picture by simulating individual solvent molecules around the solute. aip.org This method is computationally intensive but is necessary for studying specific solute-solvent interactions, such as hydrogen bonding, and understanding the detailed structure of the solvation shell.

For this compound, modeling solvent effects would be crucial for predicting its solubility and conformational preferences in different environments (e.g., water vs. a non-polar organic solvent). The polarity of the solvent would influence the dipole moment of the molecule and could stabilize or destabilize certain conformers, potentially altering its reactivity and spectroscopic properties. sciepub.com

Theoretical Studies of Adsorption Mechanisms

The study of how molecules interact with surfaces is crucial for applications in catalysis, corrosion inhibition, and sensor technology. cam.ac.uk Theoretical investigations, primarily using Density Functional Theory (DFT), can model the adsorption of this compound on various material surfaces to understand the nature and strength of the interaction. cam.ac.uk

These studies typically involve modeling a slab of the adsorbent material (e.g., a metal oxide or a metallic surface) and placing the this compound molecule at various positions and orientations to find the most stable adsorption geometry. cam.ac.ukgdut.edu.cn Key parameters calculated in these simulations include adsorption energy, bond distances between the molecule and the surface, and charge transfer. gdut.edu.cn

Research Findings:

Theoretical studies can predict that the nitrogen atoms of the pyridine ring and the two piperidinyl groups in this compound are the primary sites for interaction with a surface. The lone pair electrons on these nitrogen atoms can form coordinate bonds with Lewis acid sites on a metal oxide surface or directly with metal atoms. The orientation of the molecule upon adsorption is dictated by the interplay between maximizing these interactions and minimizing steric hindrance.

DFT calculations can reveal the adsorption energy, which indicates the strength of the interaction. A higher negative value for adsorption energy suggests a more stable and favorable adsorption process. mdpi.com For instance, the interaction of similar nitrogen-containing organic molecules with surfaces often involves significant charge transfer, where the molecule donates electron density to the surface, which can be quantified through population analysis. gdut.edu.cn Molecular dynamics simulations can further elucidate the behavior of the molecule on the surface at different temperatures. mdpi.com

Table 1: Hypothetical DFT Calculation Results for Adsorption of this compound on a Metal Oxide Surface This table presents illustrative data based on typical findings in computational adsorption studies, as specific literature for this compound was not found.

| Adsorption Site | Adsorption Energy (eV) | Key Distance (Å) | Charge Transfer (e) |

|---|---|---|---|

| Pyridine-N to Surface-Metal | -1.85 | 2.15 | -0.25 (from molecule to surface) |

| Piperidinyl-N (pos. 2) to Surface-Metal | -1.60 | 2.25 | -0.18 (from molecule to surface) |

| Piperidinyl-N (pos. 4) to Surface-Metal | -1.72 | 2.20 | -0.21 (from molecule to surface) |

Prediction of Chemical Reactivity Descriptors

Conceptual DFT provides a framework to quantify the chemical reactivity of a molecule through various descriptors. nih.gov These descriptors are derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.menumberanalytics.com The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. fiveable.meekb.eg The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.netunimas.my

Research Findings:

For this compound, DFT calculations can be used to determine these global reactivity descriptors. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. ekb.egunimas.my

Key chemical reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron. Approximated as IP ≈ -EHOMO. informaticsjournals.co.in

Electron Affinity (EA): The energy released when an electron is added. Approximated as EA ≈ -ELUMO. informaticsjournals.co.in

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (IP + EA) / 2. researchgate.net

Chemical Hardness (η): The resistance to change in electron distribution. Calculated as η = (IP - EA) / 2. researchgate.netinformaticsjournals.co.in A large value indicates high stability (hardness), while a small value indicates high reactivity (softness). conicet.gov.ar

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). researchgate.netconicet.gov.ar

Analysis of the FMOs shows the distribution of electron density. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atoms of the piperidinyl groups, indicating these are the most probable sites for electrophilic attack. The LUMO would likely be distributed over the pyridine ring, representing the most probable sites for nucleophilic attack. researchgate.netresearchgate.net

Table 2: Predicted Chemical Reactivity Descriptors for this compound This table presents illustrative data based on typical values for similar organic molecules, as specific literature for this compound was not found.

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.80 | - |

| LUMO Energy | ELUMO | -0.95 | - |

| HOMO-LUMO Gap | ΔE | 4.85 | ELUMO - EHOMO |

| Ionization Potential | IP | 5.80 | -EHOMO |

| Electron Affinity | EA | 0.95 | -ELUMO |

| Electronegativity | χ | 3.375 | (IP + EA) / 2 |

| Chemical Potential | μ | -3.375 | -χ |

| Chemical Hardness | η | 2.425 | (IP - EA) / 2 |

| Electrophilicity Index | ω | 2.348 | μ² / (2η) |

Simulation of Vibrational Optical Activity (VOA) Spectra

Vibrational Optical Activity (VOA) refers to spectroscopic techniques that are sensitive to the chirality of molecules, including Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). torvergata.itnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition, while ROA measures a small difference in the intensity of Raman scattered right and left circularly polarized light. frontiersin.orgrsc.org

Computational simulation of VOA spectra is a powerful method for determining the absolute configuration of chiral molecules. researchgate.net The process involves:

A thorough conformational search to identify all significant low-energy conformers of the molecule.

Geometry optimization and frequency calculation for each conformer using DFT.

Calculation of VCD intensities (rotatory strengths) and ROA intensities for each vibrational mode. sns.it

Boltzmann averaging of the spectra of individual conformers to generate the final theoretical spectrum, which can then be compared with experimental data. torvergata.it

Research Findings:

For a chiral derivative of this compound, VOA simulations would provide a detailed picture of its three-dimensional structure in solution. The VCD and ROA spectra are highly sensitive to the molecule's conformation, particularly the relative orientations of the piperidinyl rings with respect to the pyridine core. uantwerpen.be

The simulated spectra would exhibit characteristic positive and negative bands. For example, the C-H stretching vibrations of the piperidine rings and the ring deformation modes of the pyridine core would likely produce distinct VOA signals. cas.cz By comparing the simulated spectrum of a specific enantiomer (e.g., the R-enantiomer) with the experimental spectrum, one can unambiguously assign the absolute configuration of the synthesized compound. researchgate.net The agreement between the signs and relative intensities of the bands in the experimental and simulated spectra is the basis for this assignment. sns.it

Coordination Chemistry and Ligand Design Principles

Chelation Modes and Coordination Geometries in Metal Complexes

The spatial arrangement of the nitrogen atoms in 2,4-dipiperidin-1-ylpyridine suggests several possible modes of coordination to a metal center.

Based on its structure, this compound could theoretically adopt one of the following coordination modes:

Monodentate: The ligand would most likely coordinate to a metal center through the nitrogen atom of the pyridine (B92270) ring. This is the most fundamental and expected coordination mode for simple pyridine derivatives.

Bidentate: Bidentate coordination would require the involvement of the pyridine nitrogen and one of the piperidinyl nitrogen atoms. Due to the flexibility of the piperidinyl groups, the formation of a chelate ring is conceivable, although the stability of such a ring would depend on its size and the nature of the metal ion.

Tridentate: A tridentate coordination mode would involve the pyridine nitrogen and both piperidinyl nitrogen atoms. This would likely require a significant conformational rearrangement of the ligand to bring all three nitrogen atoms into suitable positions for simultaneous coordination.

Without experimental data, the preferred coordination mode remains speculative.

The resulting coordination geometry of a metal complex is a function of the metal ion's electronic configuration, its size, and the steric and electronic properties of the ligand. Should this compound form complexes, a variety of geometries could be anticipated:

Distorted Octahedral: This is a common geometry for many transition metal complexes. If this compound acts as a bidentate or tridentate ligand, it could occupy two or three coordination sites, with other co-ligands (e.g., halides, solvent molecules) completing the octahedral sphere. The steric bulk of the piperidinyl groups might lead to distortions from ideal octahedral geometry.

Square Planar: This geometry is characteristic of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). If this compound acts as a bidentate ligand, it could form a stable square planar complex with these metals.

Square Pyramidal: This geometry is also plausible, particularly for five-coordinate complexes. A metal ion could be coordinated to two bidentate this compound ligands and a fifth ligand in the apical position, or to one tridentate ligand and two other monodentate ligands.

The actual geometries would need to be determined experimentally, primarily through single-crystal X-ray diffraction studies.

Formation of Complexes with Transition Metal Ions

The nitrogen donor atoms in this compound make it a promising candidate for complexation with a range of transition metal ions.

Divalent first-row transition metal ions are known to form stable complexes with N-donor ligands. It is reasonable to predict that this compound would react with salts of Ni(II), Cu(II), Zn(II), and Mn(II) to form coordination compounds. The stoichiometry and structure of these potential complexes would depend on the reaction conditions, the metal-to-ligand ratio, and the counter-anion present.

| Metal Ion | Potential Coordination Number | Possible Geometries |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Cu(II) | 4, 5, 6 | Distorted Octahedral, Square Pyramidal, Square Planar |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Mn(II) | 4, 6 | Tetrahedral, Octahedral |

This table is predictive and not based on experimental data for this compound.

The presence of multiple potential donor sites in this compound opens up the possibility of this ligand acting as a bridging unit between two or more metal centers. If the piperidinyl nitrogen atoms are sterically accessible for coordination to a second metal ion after the pyridine nitrogen has coordinated to a first, oligo- or polymetallic structures could self-assemble. The formation of such species would be highly dependent on the solvent system, temperature, and the specific metal ion used.

Lanthanide and Actinide Coordination Chemistry

The coordination chemistry of lanthanides and actinides is typically dominated by interactions with hard donor atoms like oxygen. However, complexes with N-donor ligands are also known, particularly with multidentate ligands that can satisfy the high coordination number preference of these f-block elements.

Given the potential tridentate nature of this compound, it is conceivable that it could form complexes with lanthanide and actinide ions. The larger ionic radii of these elements might accommodate multiple this compound ligands or a combination of this ligand and other co-ligands in the coordination sphere. However, the relatively soft nature of the nitrogen donors might result in weaker interactions compared to oxygen-based ligands. To date, there is no published research on the interaction of this compound with lanthanide or actinide elements.

Ligand Design for Lanthanide-Based Luminescent Systems

The development of highly luminescent lanthanide-based materials is a significant area of research, driven by applications in bio-imaging, sensing, and lighting. nih.gov The inherent challenge with lanthanide ions (Ln³⁺) is their low molar absorptivity due to the forbidden nature of f-f electronic transitions. To overcome this, ligands are designed to act as "antennas" that absorb light efficiently and transfer the excitation energy to the lanthanide center, which then emits light from its characteristic narrow bands. nih.gov

The effectiveness of this "antenna effect" depends on several key ligand design principles:

Chromophore Selection: The ligand must contain a chromophoric unit with a high absorption cross-section. The pyridine ring in this compound, as part of a larger conjugated system, can serve this purpose.

Energy Level Matching: The energy of the ligand's triplet excited state must be appropriately positioned above the emissive level of the lanthanide ion to facilitate efficient energy transfer. It must not be too high, which would lead to inefficient transfer, or too low, which would favor non-radiative back energy transfer.

Efficient Energy Transfer: The ligand should be designed to promote intersystem crossing to its triplet state and subsequent energy transfer to the metal ion. The presence of heavy atoms or specific structural rigidity can influence this process.

Shielding the Lanthanide Ion: The ligand should encapsulate the lanthanide ion to protect it from solvent molecules (like O-H oscillators from water) that can quench its luminescence through non-radiative decay pathways. nih.gov

N-(Pyridine-2-carbonyl)pyridine-2-carboxamide systems, for example, have been investigated for their coordination with metal ions to form complexes with strong luminescence characteristics. nih.gov Similarly, terpyridine-based ligands have been developed as excellent sensitizers for Europium(III) ions, demonstrating the utility of polypyridyl systems in these applications. nih.gov The electron-donating piperidinyl groups on the this compound scaffold would be expected to modify the electronic properties of the pyridine chromophore, influencing the energy levels and the efficiency of the antenna effect.

Coordination of Pyridyl-Triazine and Related Ligands with Rare Earth and Actinide Ions

Pyridyl-triazine ligands, such as 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP), are powerful extractants known for their ability to selectively bind actinide and lanthanide ions. mdpi.comresearchgate.net The study of their coordination chemistry provides insight into how related N-donor heterocyclic ligands, including pyridine derivatives, interact with f-block elements.

These ligands typically act as tridentate chelators, using the central pyridine nitrogen and two adjacent nitrogen atoms from the triazine rings to bind the metal ion. mdpi.com In complexes with trivalent metal ions, three such ligands arrange spherically around the metal center, resulting in a nine-coordinate geometry. mdpi.comresearchgate.net

Computational studies using Density Functional Theory (DFT) on complexes of 2,6-bis(5,6-dipropyl-1,2,4-triazin-3-yl)pyridine (BTP) with rare earths and actinides have revealed key details about the metal-ligand interactions. mdpi.comresearchgate.net

Table 1: Computed Metal-Nitrogen Bond Distances (Å) in [M(BTP')₃]³⁺ Complexes

| Metal Ion (M³⁺) | Ionic Radius (Å) | M-N(pyridine) Distance (Å) | M-N(azine) Distance (Å) |

|---|---|---|---|

| La | 1.032 | 2.651 | 2.610 |

| U | 1.025 | 2.583 | 2.553 |

| Pu | 1.000 | 2.554 | 2.529 |

| Y | 0.900 | 2.474 | 2.449 |

| Sc | 0.745 | 2.298 | 2.293 |

Data sourced from DFT calculations on a simplified ligand (BTP') where propyl groups are replaced by hydrogen. mdpi.comresearchgate.net

The data shows a clear correlation between the ionic radius of the metal and the metal-ligand bond distance. As the ionic radius decreases across the lanthanide or actinide series, the M-N bonds shorten. mdpi.comresearchgate.net Furthermore, these studies indicate a significant covalent contribution to the metal-ligand bonding, particularly in the actinide complexes, arising from charge transfer interactions. researchgate.net This covalent character is a crucial factor in the ligands' ability to differentiate between actinides and lanthanides, a property essential for nuclear waste reprocessing. mdpi.com

Supramolecular Architectures and Non-Covalent Interactions within Coordination Compounds

The solid-state structure of coordination compounds is governed by a complex interplay of non-covalent interactions. These forces, including hydrogen bonding, halogen bonding, and π-stacking, dictate the crystal packing and can influence the material's bulk properties. rsc.orgrsc.org

Hydrogen Bonding Networks and Their Role in Crystal Packing

Hydrogen bonding is a dominant directional force in the crystal engineering of nitrogen-containing heterocyclic compounds. In aminopyridine derivatives, the amino groups (N-H) act as hydrogen bond donors, while the pyridine ring nitrogen and other electronegative atoms serve as acceptors. nih.gov

The crystal structure of N′-aminopyridine-2-carboximidamide, for instance, demonstrates a two-dimensional network formed by intermolecular N—H⋯N hydrogen-bonding interactions. nih.gov In the case of 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine (B3432731), a more complex arrangement is observed where N—H⋯N and N—H⋯S hydrogen bonds link the components into two interpenetrating three-dimensional networks. nih.goviucr.org The formation of these extensive networks is facilitated by the rotation of non-planar NH₂ groups to optimize donor-acceptor distances. nih.gov

Table 2: Example Hydrogen Bond Geometries in Aminopyridine Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Reference |

|---|---|---|---|---|---|

| N-H···N | 0.91 | 2.16 | 3.065 | 173 | nih.gov |

| N-H···S | - | - | - | - | nih.goviucr.org |

Specific bond lengths and angles are highly dependent on the particular crystal structure.

Halogen Bonding and π-Stacking Interactions

Beyond hydrogen bonding, other non-covalent forces like halogen bonding and π-stacking play a crucial role in directing supramolecular assembly. rsc.org

Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). rsc.org Pyridine derivatives, with their Lewis basic nitrogen atom, are excellent halogen bond acceptors. Studies on N-iodosaccharin pyridine complexes have demonstrated the formation of very strong N–I⋯N′ halogen bonds. rsc.org The strength and directionality of these bonds can be used to engineer specific crystal architectures. acs.org

π-stacking interactions occur between aromatic rings. In the crystal packing of some pyridine derivatives, π-stacking is a notable feature, with short centroid-to-centroid distances between rings indicating significant interaction. rsc.org For example, in a 4-aminopyridine co-crystal, a short interplanar distance of 3.3419 (7) Å between pyridine molecules is indicative of a π–π interaction. nih.gov In other cases, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamide, π-π interactions may be weak, with other forces dominating the packing arrangement. nih.gov The interplay between halogen bonding and π-stacking can lead to complex 2D or 3D assemblies, influencing the optoelectronic properties of the resulting materials. rsc.orgresearchgate.netresearchgate.net

Design and Synthesis of Bridging Ligands for Heterodinuclear Complexes

A bridging ligand is a molecule or ion that simultaneously coordinates to two or more metal centers, linking them together. wikipedia.orgyoutube.com The design and synthesis of such ligands are of fundamental importance for creating multinuclear complexes, which are key to catalysis, magnetism, and the development of advanced materials. youtube.com

The design of bridging ligands for heterodinuclear complexes—those containing two different metal ions—presents a particular challenge. The ligand must possess distinct coordination pockets or donor sets capable of selectively binding different metals.

Key design principles include:

Donor Atom Selection: Ligands can incorporate a mix of hard (e.g., O, N) and soft (e.g., P, S) donor atoms to create preferential binding sites for different metal ions.

Spatial Separation: The donor sites must be appropriately spaced to accommodate the desired metal-metal distance and coordination geometries.

Flexibility vs. Rigidity: The ligand backbone can be flexible to allow for adjustments during complexation or rigid to enforce a specific arrangement of the metal centers.

Polytopic Nature: Ligands like 2,4,6-tri(pyridyl)-1,3,5-triazine are inherently polytopic, offering multiple coordination sites that can bridge metal ions to form coordination polymers or discrete multinuclear assemblies. researchgate.net

The synthesis of these ligands often involves multi-step organic reactions. For instance, a series of P–NHC-type hybrid ligands, designed to bridge coinage metals, were accessed through a modular synthesis starting from a common precursor. rsc.org Another approach involves using existing molecules like 2,2'-bipyrimidyl, which can act as a metalloligand to bridge two different metals, such as in a reported iridium-ruthenium complex. tcichemicals.com The compound this compound, with its pyridine nitrogen and two piperidinyl nitrogens, possesses multiple potential donor sites. While the piperidinyl nitrogens are typically weaker donors than the pyridine nitrogen, they could be engaged in bridging interactions under appropriate synthetic conditions, potentially leading to the formation of di- or polynuclear complexes.

Material Science and Catalytic Applications

Catalytic Performance of 2,4-Dipiperidin-1-ylpyridine Derivatives and their Complexes

The catalytic utility of 2,4-diaminopyridine frameworks is broad, spanning metal-free organocatalysis, transition-metal-catalyzed reactions, and heterogeneous catalysis within advanced structures like metal-organic frameworks (MOFs).

Organocatalysis and Metal-Free Catalysis

Derivatives of diaminopyridine are recognized as highly effective nucleophilic organocatalysts, building upon the well-established activity of 4-(N,N-dimethylamino)pyridine (DMAP). The introduction of a second amino group, as in the 2,4-disubstituted pattern, can further enhance catalytic efficiency. Studies on various 3,4-diaminopyridines have shown them to be potent catalysts for a range of group transfer reactions, including acylations. researchgate.net The catalytic activity is highly dependent on the substitution pattern, with alkyl groups on the amine nitrogens generally leading to the best performance. researchgate.net

The concept of using related diamine structures has been successfully applied in promoting multi-component reactions. For example, 4,4′-trimethylenedipiperidine, which shares the piperidine (B6355638) motif, has been employed as a highly efficient and reusable organocatalyst for the synthesis of dihydro- mdpi.comnih.govdntb.gov.uatriazolo[1,5-a]pyrimidines. bohrium.com This catalyst functions as both a Lewis base through its nitrogen atoms and a hydrogen-bond donor, activating carbonyl groups and facilitating the reaction cascade. bohrium.com This dual-activation role highlights the potential of dipiperidinyl compounds in metal-free catalytic systems under environmentally friendly conditions. bohrium.com

Metal-Catalyzed Transformations (e.g., Cross-Coupling Reactions)

In metal-catalyzed reactions, aminopyridines serve as robust ligands for transition metals like palladium, nickel, and copper. diva-portal.orgpreprints.org Their strong σ-donor ability can stabilize metal centers and modulate their catalytic activity. preprints.org Palladium complexes bearing substituted pyridine (B92270) ligands have demonstrated high efficiency as precatalysts in fundamental carbon-carbon bond-forming reactions, including the Suzuki-Miyaura and Heck cross-couplings. acs.org

The utility of the diaminopyrimidine scaffold, a close analogue to diaminopyridine, has been explicitly demonstrated in Suzuki cross-coupling reactions. For instance, 6-aryl-2,4-diamino-pyrimidines can be synthesized from their 6-chloro precursors using palladium catalysts like Pd(PPh₃)₄. researchgate.net Furthermore, palladium-catalyzed C-N cross-coupling is a key strategy for producing biologically active molecules containing the 2-aminopyridine (B139424) core, where substituted 2,4-diaminopyridines have been reacted with aryl halides to generate potent kinase inhibitors. rsc.org These examples underscore the importance of the diaminopyridine framework both as a ligand and as a synthetic target in modern metal-catalyzed transformations. acs.orgrsc.org

| Catalyst/Ligand System | Reaction Type | Substrates | Product Yield | Reference |

| Pd(dppf)Cl₂ / K₂CO₃ | Suzuki Coupling | 2,4-diamino-5-iodo-6-methylpyrimidine + Phenylboronic acid | 99% | mdpi.com |

| Pd(PPh₃)₄ / Na₂CO₃ | Suzuki Coupling | 6-chloro-2,4-diaminopyrimidine + 4-Methoxyphenylboronic acid | 65% | researchgate.net |

| Pd(OAc)₂ / Ligand L6 | C-N Coupling | Aryl bromide + Diazabicycle | Good | acs.org |

| Pd Complex | Heck Coupling | Iodoarenes + Acrylate derivatives | 97-100% | acs.org |

Applications in Metal-Organic Frameworks (MOFs) as Heterogeneous Catalysts

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. nih.govacs.org Pyridine-based linkers are frequently used due to their excellent coordination ability. researchgate.net The incorporation of diaminopyridine functionalities into MOF structures can imbue them with basic sites suitable for heterogeneous catalysis. researchgate.netacs.org

For example, Schiff base complexes derived from 2,6-diaminopyridine (B39239) and o-vanillin have been used to prepare catalytically active Mn(II), Mn(III), Co(II), and Zn(II) coordination compounds. dergipark.org.tr These complexes were tested as catalysts for the oxidative bleaching of H₂O₂ under homogeneous conditions, with the Co(II) complex showing the highest catalytic effect. dergipark.org.tr Another strategy involves using MOFs with accessible coordination sites, such as those with 2,2′-bipyridine moieties, which can then be functionalized through post-synthetic modification. researchgate.net Loading these sites with Pd(II) has been shown to create highly active and reusable heterogeneous catalysts for Suzuki-Miyaura and Ullmann-type coupling reactions. researchgate.net This approach combines the stability and recyclability of a solid support with the high activity of a molecular catalyst.

Stereoselective Catalytic Systems

A primary goal in modern synthesis is the control of stereochemistry, and chiral catalysts are essential for this purpose. sigmaaldrich.com Chiral pyridine-containing ligands have proven to be highly effective in a wide range of asymmetric transformations. diva-portal.orgroutledge.com The rigidity of the pyridine scaffold provides a well-defined platform for arranging chiral elements, which can effectively transfer stereochemical information during a reaction. diva-portal.org

While direct examples using this compound are not prominent, the broader class of diaminopyridines has been successfully employed in asymmetric catalysis. For instance, proline-based organocatalysts have been synthesized using a 2,6-diaminopyridine linker. nih.gov These catalysts have been applied to asymmetric aldol (B89426) reactions, demonstrating the viability of the diaminopyridine core in creating a chiral environment. nih.gov Similarly, a modular approach has been used to synthesize enantiomerically pure C₂-symmetric 2,2'-bipyridines, which are effective ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes. diva-portal.org The development of such systems illustrates that the diaminopyridine scaffold is a tunable platform for creating sophisticated stereoselective catalysts. diva-portal.orgnih.gov

Development of Luminescent Materials for Optoelectronic Applications

Pyridine derivatives featuring strong electron-donating groups (Donors, D) and an electron-accepting core (Acceptor, A) are a major class of fluorescent molecules. worktribe.comnih.gov The this compound structure fits this D-A design, where the piperidinyl groups act as powerful electron donors and the pyridine ring serves as the acceptor. This architecture often gives rise to an intramolecular charge transfer (ICT) excited state upon photoexcitation, which is frequently highly emissive. worktribe.com

The photophysical properties of such D-A pyridine derivatives are highly tunable and sensitive to their environment. mdpi.comdntb.gov.ua Studies on related systems have shown that the emission can be significantly red-shifted in polar solvents, a phenomenon known as solvatofluorochromism. acs.org In some cases, dual fluorescence is observed, with emission from both a locally excited (LE) state and the relaxed ICT state, with the relative intensity being dependent on solvent polarity and temperature. worktribe.com The position of the donor groups on the pyridine ring also has a profound effect on the photophysical properties; for example, in a series of phenylmethylene pyridineacetonitrile derivatives, moving the linkage from meta to ortho or para resulted in bathochromic shifts in absorption and emission. nih.gov The ortho-substituted isomer exhibited the highest fluorescence quantum yield (0.81) and longest lifetime (7.96 ns) in the solid state, making it a superior candidate for use in non-doped organic light-emitting diodes (OLEDs). nih.gov

Furthermore, coordination polymers based on the analogous 2,4-diaminopyrimidine (B92962) ligand and Cu(I) have been shown to possess interesting optoelectronic properties, with their luminescence being highly sensitive to temperature. acs.org

| Compound Type | Donor Group(s) | Acceptor Group | Emission Max (nm) | Quantum Yield (Φ) | Application/Feature | Reference |

| Phenylmethylene Pyridineacetonitrile (ortho) | Di-p-tolylamino | Pyridin-2-yl | 543 (film) | 0.81 (film) | OLEDs, Aggregation-Induced Emission | nih.gov |

| Phenylmethylene Pyridineacetonitrile (meta) | Di-p-tolylamino | Pyridin-3-yl | 541 (film) | - | OLEDs, Aggregation-Induced Emission | nih.gov |

| Phenylmethylene Pyridineacetonitrile (para) | Di-p-tolylamino | Pyridin-4-yl | 548 (film) | - | OLEDs, Aggregation-Induced Emission | nih.gov |

| D-A-D Pyridine Derivative | Triphenylamine | Pyridine | - | - | Dual fluorescence, Temp/Solvent dependent ICT | worktribe.com |

| 4-Aminophthalimide C-Nucleoside | Amino | Phthalimide | - | ~0.12 (in DNA) | Fluorescent DNA base substitute | acs.org |

| Cu(I)-2,4-diaminopyrimidine Polymer | - | - | ~600 (at 300K) | - | Optoelectronic properties, Thermochromic luminescence | acs.org |

Investigation of Conductive Properties in Related Materials

Intrinsically conducting polymers (ICPs) are organic materials that can conduct electricity, typically due to a conjugated π-system along the polymer backbone. wikipedia.org The incorporation of nitrogen-containing heterocycles like pyridine into polymer structures is a known strategy for tuning their electronic and electrochemical properties. researchgate.netresearchgate.netmdpi.com

Polymers based on aminopyridines have been synthesized and studied for their electrochemical properties. Poly-2-aminopyridine, for example, can be synthesized via electropolymerization and exhibits multiple redox peaks in its cyclic voltammogram. researchgate.netpku.edu.cn The structure of such polymers is typically a head-to-tail linkage. researchgate.net

More directly relevant, polymers containing the 2,6-diaminopyridine (DAP) unit have been developed as precursors for advanced electrocatalytic materials. mdpi.com In one study, a polyurea was prepared by condensing 2,6-diaminopyridine with a diisocyanate in the presence of Co(II) ions. mdpi.com Subsequent calcination of this polymer transformed it into a cobalt and nitrogen-doped carbon material (Co-N-C). This material was found to be an effective cathode catalyst for the oxygen reduction reaction (ORR) in anion exchange membrane fuel cells. mdpi.com The pyridine's strong complexing ability ensures efficient incorporation of the metal, which, after pyrolysis, forms catalytically active Co-Nₓ sites within a conductive carbon matrix. mdpi.com While not a direct measure of the conductivity of a pure poly(diaminopyridine), this work demonstrates that polymers derived from this scaffold are valuable components in the creation of functional, electroactive materials for energy applications. mdpi.comresearchgate.net

Formation of Self-Assembled Functional Materials (e.g., Polymers, Dendrimers, Gels)

The unique structure of this compound, featuring a central pyridine core with two appended piperidine rings, presents significant potential for its use as a building block in the creation of self-assembled functional materials. Self-assembly is a process where individual molecular components spontaneously organize into ordered structures through non-covalent interactions. nih.gov This principle is fundamental to creating complex, functional architectures from simpler building blocks. wordpress.com

The combination of a rigid aromatic pyridine ring and flexible, aliphatic piperidine groups gives the molecule an amphiphilic character that can be exploited in the design of supramolecular structures. The nitrogen atoms in both the pyridine and piperidine rings can act as hydrogen bond acceptors or coordination sites for metal ions, facilitating the formation of larger, ordered assemblies. rsc.orgfrontiersin.org

Polymers: While specific research on polymers derived exclusively from this compound is not extensively documented, its structure is analogous to other pyridine-based monomers used in coordination polymers. These materials are formed by linking metal ions with organic ligands to create extended networks. A tri(pyridinyl)pyridine viologen-based coordination polymer, for instance, has been synthesized and shown to exhibit responsive chromic properties, highlighting the utility of pyridine cores in smart materials. nih.gov The nitrogen-donor sites on this compound could similarly be used to coordinate with metal centers, leading to the self-assembly of one-, two-, or three-dimensional polymeric materials with potential applications in sensing or catalysis. frontiersin.orgnih.gov

Dendrimers: Dendrimers are highly branched, well-defined macromolecules that are synthesized in a stepwise fashion. cellmolbiol.org Their globular shape and functionalized surface make them ideal for various applications, including drug delivery. cellmolbiol.orgnih.gov Compounds with multiple reactive sites, like the nitrogen atoms in this compound, can serve as cores or branching units in dendrimer synthesis. For example, poly(amidoamine) (PAMAM) dendrimers are well-studied systems where amine groups are crucial for their structure and function. nih.govnih.gov By analogy, the piperidine moieties of this compound could be functionalized to act as a scaffold for the divergent growth of dendrimers, leading to novel materials with tailored properties. units.it

Gels: The self-assembly of small molecules can lead to the formation of supramolecular gels, which are materials composed of a liquid phase immobilized by a three-dimensional network of self-assembled fibers. The ability of a molecule to form such a network is often dependent on a balance of intermolecular forces, such as hydrogen bonding and π-π stacking. nih.gov The structure of this compound, with its potential for hydrogen bonding via the nitrogen atoms and possible π-π interactions involving the pyridine ring, suggests it could act as a low-molecular-weight gelator under specific conditions (e.g., in certain solvents or upon protonation).

The development of these functional materials from this compound relies on exploiting intermolecular cooperative effects, where multiple functional groups work in concert to create structures with emergent properties not present in the individual molecules. wordpress.com

Research into Adsorption and Corrosion Inhibition Mechanisms

The adsorption process can occur through two main mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms of the pyridine and piperidine rings can become protonated, leading to a cationic species that can be attracted to the negatively charged metal surface (due to adsorbed anions like Cl⁻). This process is generally associated with lower binding energies and can be temperature-sensitive. scirp.org

Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons on the nitrogen atoms and the vacant d-orbitals of the metal atoms (e.g., iron). semanticscholar.org This type of interaction is stronger and more stable than physisorption. Often, the adsorption of pyridine derivatives involves a combination of both physisorption and chemisorption. semanticscholar.org

Studies on related compounds demonstrate that inhibition efficiency typically increases with the concentration of the inhibitor, up to an optimal point where a stable protective film is formed on the metal surface. biointerfaceresearch.comsemanticscholar.org However, increasing the temperature often leads to a decrease in inhibition efficiency, suggesting that the adsorption process is exothermic and may favor desorption at higher temperatures. researchgate.netsemanticscholar.orgscirp.org

The adsorption behavior of these inhibitors frequently follows the Langmuir adsorption isotherm , which implies the formation of a monolayer of the inhibitor on the metal surface. researchgate.netbiointerfaceresearch.comsemanticscholar.orgscirp.org

The table below summarizes research findings for compounds with similar functional groups to this compound, illustrating their performance as corrosion inhibitors.

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Adsorption Isotherm | Primary Mechanism | Source |

|---|---|---|---|---|---|---|---|

| 4-Chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP) | Low Carbon Steel | 1 M HCl | 92.8 | 1 mM | Langmuir | Physisorption & Chemisorption | semanticscholar.org |

| [(2-pyridin-4-ylethyl)thio]acetic acid (P1) | Steel | 0.5 M H₂SO₄ | 82 | 5x10⁻³ M | Langmuir | Mixed (Anodic/Cathodic) | researchgate.net |

| 2,6-diphenylpiperidin-4-one (DPP) | Mild Steel | 1 M H₃PO₄ | - | - | Langmuir | Physisorption | scirp.org |

| 4-(Benzoimidazole-2-yl)pyridine | Mild Steel | 1 M HCl | 93.8 | 0.005 M | Langmuir | Chemisorption | researchgate.net |

| N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine (N-OPEP) | Mild Steel | 1 M HCl | 91.8 | 500 ppm | Langmuir | Physisorption & Chemisorption | biointerfaceresearch.com |

Based on these studies, it is hypothesized that this compound would adsorb onto a metal surface via its multiple nitrogen centers, effectively blocking active corrosion sites and forming a protective film to inhibit corrosion.

Structure Activity Relationship Sar Studies of 2,4 Dipiperidin 1 Ylpyridine Analogues

Systematic Modification of the Pyridine (B92270) and Piperidine (B6355638) Moieties

Alterations to the pyridine core and its piperidine substituents provide a powerful means to modulate the compound's physicochemical profile. These modifications can range from simple changes in substituent position to the complete replacement of the piperidine rings.

The arrangement of the two piperidine substituents on the pyridine ring is a critical determinant of the molecule's properties. Positional isomers, such as 2,6- or 3,5-dipiperidinylpyridine, would exhibit significantly different chemical behavior compared to the 2,4-isomer due to variations in steric hindrance and electronic effects. The synthesis and characterization of specific isomers, including cis- and trans-isomers in metal complexes, are fundamental to understanding their distinct properties. rsc.org The preparation of targeted isomers can sometimes be directed by the nanoarchitecture of precursors during synthesis. nih.gov

Stereochemical factors, such as the potential for different conformations within the piperidine rings (e.g., chair vs. boat), can also give rise to distinct diastereomers with unique spatial arrangements. These subtle structural differences can influence how the molecule interacts with other chemical species.

Table 1: Comparison of Potential Positional Isomers of Dipiperidinylpyridine

| Isomer | Expected Steric Hindrance around Pyridine Nitrogen | Symmetry | Potential for Intramolecular Hydrogen Bonding (if protonated) |

|---|---|---|---|

| 2,4-Dipiperidin-1-ylpyridine | Asymmetric; high at C2, moderate at C4 | Low | Possible between 2-piperidine and pyridine N-H+ |

| 2,6-Dipiperidin-1-ylpyridine | Symmetric; high at both C2 and C6 | High (C2v) | High, forms a "pincer" or "proton sponge" like environment |

| 3,5-Dipiperidin-1-ylpyridine | Symmetric; low at pyridine N, high at C3/C5 | High (C2v) | Low |

Replacing the six-membered piperidine rings with other cyclic amines, such as the five-membered pyrrolidine (B122466) ring, introduces changes in ring strain, basicity, and steric profile. Pyrrolidine is less sterically demanding than piperidine and has a slightly different nitrogen atom basicity, which would alter the electronic and coordination properties of the resulting analogue. For instance, 4-pyrrolidinopyridine (B150190) is a known compound used in chemical synthesis. nih.gov Analogues like 2-(pyrrolidin-2-yl)pyridine and 3-(2-pyrrolidinyl)pyridine are also recognized chemical structures. nih.govchemicalbook.com These modifications allow for the fine-tuning of the ligand's steric and electronic properties.

Table 2: Comparative Properties of Piperidine vs. Pyrrolidine Substituents

| Feature | Piperidine | Pyrrolidine | Expected Impact on Pyridine Analogue |

|---|---|---|---|

| Ring Size | 6-membered | 5-membered | Alters chelate ring size and stability in metal complexes. |

| Conformational Flexibility | Higher (Chair/Boat) | Lower (Envelope/Twist) | Affects the three-dimensional shape and steric accessibility. |

| Steric Bulk | Larger | Smaller | Reduces steric hindrance at the substitution site. |

Triazines : These are highly electron-deficient rings. Incorporating a triazine moiety could significantly lower the energy of the molecule's frontier orbitals and provide multiple nitrogen atoms for complex coordination, although hydrolysis can be a challenge. rsc.orgslovetres.si

Triazoles : These five-membered rings possess unique physicochemical properties, including the capacity for hydrogen bonding and metal coordination. nih.govfrontiersin.org Their inclusion can enhance metabolic stability and influence solubility. nih.gov

Pyrimidines : Like pyridine, pyrimidine (B1678525) is a six-membered aromatic heterocycle but with two nitrogen atoms, making it more π-deficient. scialert.netmdpi.com Linking a pyrimidine can introduce additional hydrogen bond acceptors and modulate the electronic properties of the parent molecule. mdpi.comresearchgate.net The heterocycle 1,2,4-triazolo[1,5-a] pyrimidine is noted as a bioisostere for purine (B94841) scaffolds. mdpi.com

Table 3: Predicted Influence of Additional Heterocyclic Rings on Dipiperidinylpyridine Properties

| Added Heterocycle | Key Electronic Feature | Potential Coordination Sites | Expected Effect on Reactivity |

|---|---|---|---|

| Triazine | Strongly electron-withdrawing | 3 additional N atoms | Decreases nucleophilicity of the pyridine core; creates polynuclear coordination sites. |

| Triazole | Aromatic, H-bond acceptor/donor | 2-3 additional N atoms | Enhances potential for H-bonding networks; offers versatile coordination modes. nih.govrsc.org |

| Pyrimidine | Electron-withdrawing (π-deficient) | 1 additional N atom | Modulates electronic properties; may act as a secondary binding site. scialert.net |

Correlating Structural Features with Ligand Binding Affinity (e.g., to Metal Centers)

The this compound scaffold is rich in potential coordination sites, namely the nitrogen atoms of the pyridine and the two piperidine rings. This makes its analogues promising ligands in coordination chemistry. libretexts.orgmdpi.com The affinity of these ligands for metal centers is highly dependent on their structural characteristics. wikipedia.org

The arrangement of donor atoms, the "bite angle," and the flexibility of the ligand backbone are critical. The 2,4-disubstitution pattern allows for potential bidentate chelation involving the pyridine nitrogen and the nitrogen of the piperidine at the 2-position. The piperidine at the 4-position is likely too distant to participate in chelation with the same metal center but could bridge to a second metal ion, forming polynuclear complexes.

Systematic modifications directly impact binding affinity:

Positional Isomerism : A 2,6-disubstituted isomer would create a classic "pincer" ligand framework, leading to highly stable, tridentate complexes. A 3,5-isomer would likely act as a bridging ligand, as the nitrogen donors are directed away from a common center.

Cyclic Amine Substituents : Changing from piperidine to the smaller pyrrolidine would alter the size of the resulting chelate ring—a five-membered ring in the case of a 2-pyrrolidinylpyridine ligand. Chelate ring size is a key factor in the thermodynamic stability of metal complexes. epfl.ch

Additional Heterocycles : The introduction of triazole, triazine, or pyrimidine rings provides additional donor atoms, enabling the formation of more complex, potentially polynuclear, coordination compounds with unique geometries and properties. rsc.org

Table 4: Correlation of Structural Modifications with Predicted Ligand Binding Behavior

| Structural Modification | Key Feature Altered | Predicted Effect on Metal Binding Affinity/Mode |

|---|---|---|

| Isomerism (2,4- to 2,6-) | Donor atom geometry | Shift from bidentate/bridging to tridentate "pincer" chelation, likely increasing stability. |

| Amine Ring Size (Piperidine to Pyrrolidine) | Chelate ring size/strain | Formation of a 5-membered instead of a 6-membered chelate ring, which can affect complex stability depending on the metal ion. |

| Addition of Triazole Ring | Number of donor atoms | Introduction of new coordination sites, enabling polynuclear or higher-coordinate complexes. nih.gov |

| Addition of Pyrimidine Ring | Electronic properties & donor sites | Modulates ligand field strength; offers sites for bridging or secondary coordination. mdpi.com |

Impact of Substituent Electronic and Steric Properties on Chemical Behavior and Reactivity

The chemical reactivity of the pyridine ring in this compound is governed by the electronic and steric properties of its substituents. libretexts.orgnumberanalytics.com

Electronic Effects: The piperidin-1-yl group acts as a powerful electron-donating group. The nitrogen atom's lone pair can be delocalized into the pyridine ring through a resonance effect. scribd.com This effect strongly outweighs the inductive electron-withdrawing effect of the nitrogen atom. pressbooks.publibretexts.org Consequently, the piperidinyl groups are strong activating groups, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack than unsubstituted pyridine. scribd.comlumenlearning.com This activation is most pronounced at the positions ortho and para to the substituent.

For this compound:

The 2-piperidino group activates the 3- and 5-positions.

The 4-piperidino group activates the 3- and 5-positions. Therefore, the positions most electronically activated for electrophilic substitution are C3 and C5.

Steric Effects: Steric hindrance refers to the influence of the spatial bulk of a group on a reaction. numberanalytics.comwikipedia.org The piperidine rings are sterically bulky substituents. This bulkiness can hinder the approach of reactants to nearby positions. numberanalytics.comcore.ac.uk

Position 3: Is flanked by the piperidine groups at C2 and C4, making it sterically hindered.

Position 5: Is adjacent to the piperidine at C4 but less hindered than position 3.

Position 6: Is adjacent to the piperidine at C2, making it sterically hindered.

The interplay of these effects determines the regioselectivity of reactions. While positions 3 and 5 are both electronically activated, the significant steric hindrance at position 3 suggests that electrophilic attack would preferentially occur at the C5 position.

Table 5: Analysis of Substituent Effects on the Reactivity of the this compound Ring

| Ring Position | Electronic Effect | Steric Effect | Predicted Reactivity towards Electrophiles |

|---|---|---|---|

| C3 | Strongly Activated (Ortho to C2, Ortho to C4) | Highly Hindered (Flanked by C2 and C4 substituents) | Low (Steric hindrance likely dominates) |

| C5 | Strongly Activated (Para to C2, Ortho to C4) | Moderately Hindered (Adjacent to C4 substituent) | High (Favorable balance of activation and accessibility) |

| C6 | Deactivated (relative to C3/C5) | Highly Hindered (Adjacent to C2 substituent) | Very Low |

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of N-heterocycles like 2,4-dipiperidin-1-ylpyridine traditionally involves methods that may utilize harsh reagents and generate significant waste. The principles of green chemistry aim to mitigate this environmental impact. Future research will likely focus on developing more sustainable synthetic routes. rasayanjournal.co.in Key strategies include the use of multicomponent reactions, environmentally benign solvents like water or ionic liquids, and energy-efficient techniques such as microwave-assisted synthesis. researchgate.netnih.gov

Catalysis is a central pillar of green chemistry, offering pathways that are more selective and have higher atom economy. acs.org Research into novel catalytic systems, such as those using earth-abundant metals like cobalt or zinc, could provide sustainable alternatives to traditional palladium or copper-catalyzed cross-coupling reactions for forming the C-N bonds in this compound. bohrium.comresearchgate.net Biocatalytic methods, employing enzymes to perform specific chemical transformations, represent another promising frontier for the sustainable production of substituted piperidines and pyridines. acs.orgukri.org

| Method | Conventional Approach | Green Chemistry Approach | Key Advantages of Green Approach |

| Solvents | Often uses volatile organic compounds (VOCs) like DMF or toluene. | Use of water, ethanol (B145695), or recyclable ionic liquids. researchgate.netresearchgate.net | Reduced toxicity, lower environmental impact, improved safety. |